5-Chlorotryptamine Hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

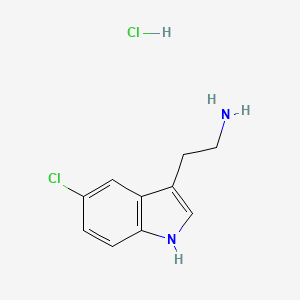

The systematic nomenclature of 5-chlorotryptamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 2-(5-chloro-1H-indol-3-yl)ethanamine hydrochloride. Alternative systematic names include 5-chloro-3-(2-aminoethyl)indole hydrochloride and 5-chloro-1H-indole-3-ethylamine hydrochloride, reflecting different approaches to describing the molecular structure. The Chemical Abstracts Service registry number 942-26-7 uniquely identifies this compound in chemical databases and literature.

The molecular formula analysis reveals the compound's composition as C₁₀H₁₁ClN₂·HCl, indicating the presence of ten carbon atoms, twelve hydrogen atoms (including the hydrochloride proton), one chlorine atom in the organic moiety, two nitrogen atoms, and an additional chloride ion from the hydrochloride salt formation. The molecular weight has been precisely determined as 231.12 atomic mass units, with some sources reporting 231.122 for enhanced precision. The exact mass, as determined by high-resolution mass spectrometry, is 230.037750 atomic mass units.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC2=C(C=C1Cl)C(=CN2)CCN.Cl, clearly illustrating the chlorine substitution pattern and the hydrochloride salt formation. The International Chemical Identifier key PBANXRNIXGEHPZ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of 5-chlorotryptamine hydrochloride have provided comprehensive structural data through X-ray diffraction methodologies. The compound exhibits a solid physical state at standard temperature conditions (20°C), presenting as white to light yellow to light orange powder or crystalline material. The crystalline nature has been extensively studied through protein-ligand complex crystallography, where 5-chlorotryptamine serves as a ligand in trypsin binding studies.

Advanced microfluidic crystallography techniques have been employed to investigate the compound's interaction with bovine pancreatic trypsin, yielding high-resolution structural data at room temperature. The protein-ligand complex crystallization was achieved using polyethylene glycol 3350 as the crystallization agent, with data collection performed at 293 Kelvin. The X-ray diffraction studies utilized synchrotron radiation at SPring-8 beamline BL26B2, employing a wavelength of 1.0 Ångström and achieving a resolution of 1.6 Ångström.

The crystallographic parameters for the trypsin-5-chlorotryptamine complex reveal significant structural insights. The space group determination and unit cell parameters have been precisely established through systematic data collection protocols. The crystal density calculations indicate a Matthews coefficient of 2.36 Ų per Dalton with a solvent content of 47.94 percent. These crystallographic studies employed continuous helical data collection schemes with specific experimental parameters including 0.1-degree oscillation width, 0.02-second exposure time, and a beam size of 10 micrometers horizontal by 15 micrometers vertical.

Temperature-dependent studies have established that the compound maintains crystalline integrity across a range of conditions, with optimal storage recommended at room temperature in cool, dark environments below 15°C. The crystallographic data indicate that the compound should be stored under inert gas conditions due to its hygroscopic nature.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopic analysis of 5-chlorotryptamine hydrochloride has provided detailed information regarding the compound's molecular structure and electronic environment. Carbon-13 nuclear magnetic resonance spectral data have been documented in comprehensive spectral databases, revealing characteristic chemical shifts associated with the indole ring system and the aminoethyl side chain. The presence of the chlorine substituent at the 5-position of the indole ring creates distinctive spectral signatures that differentiate this compound from other tryptamine derivatives.

The nuclear magnetic resonance spectral profiling reveals the compound's structural complexity through detailed analysis of chemical shift patterns. The indole ring system exhibits characteristic aromatic carbon signals, while the chlorine substitution introduces specific electronic effects that influence the neighboring carbon environments. The aminoethyl side chain produces distinct aliphatic carbon signals that can be readily identified and assigned through standard nuclear magnetic resonance techniques.

Advanced nuclear magnetic resonance methodologies have been employed to establish complete structural assignments for 5-chlorotryptamine hydrochloride. The spectral data demonstrate the compound's conformational preferences and provide insights into the electronic distribution within the molecular framework. These investigations have utilized both one-dimensional and potentially two-dimensional nuclear magnetic resonance techniques to achieve comprehensive structural characterization.

The chemical shift assignments for 5-chlorotryptamine hydrochloride follow predictable patterns based on the electronic environment of individual carbon and hydrogen atoms. The chlorine substituent exerts measurable effects on the chemical shifts of adjacent aromatic carbons, providing diagnostic information for structural confirmation and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-chlorotryptamine hydrochloride has revealed characteristic fragmentation patterns that provide definitive structural identification. Gas chromatography-mass spectrometry techniques have been documented for this compound, generating reproducible spectral data that serve as analytical standards. The molecular ion peak appears at mass-to-charge ratio 194 for the free base form, with the characteristic chlorine isotope pattern clearly visible due to the presence of both chlorine-35 and chlorine-37 isotopes.

The fragmentation pathways of 5-chlorotryptamine hydrochloride follow predictable patterns consistent with indole alkaloid chemistry. The primary fragmentation involves loss of the aminoethyl side chain, producing characteristic indole-based fragment ions. The chlorine substitution provides additional specificity to the fragmentation pattern, creating diagnostic ions that distinguish this compound from other tryptamine derivatives.

High-resolution mass spectrometry has established the exact mass of 5-chlorotryptamine as 230.037750 atomic mass units for the hydrochloride salt form. This precise mass measurement enables unambiguous molecular formula confirmation and provides essential data for analytical method development. The mass spectrometric data have been incorporated into various chemical databases and serve as reference standards for analytical applications.

Tandem mass spectrometry investigations have elucidated detailed fragmentation mechanisms for 5-chlorotryptamine hydrochloride. These studies reveal the sequential loss of functional groups and provide insights into the compound's structural stability under ionization conditions. The mass spectrometric data contribute significantly to the overall analytical characterization profile of this important tryptamine derivative.

Infrared and Ultraviolet-Visible Spectroscopic Signatures

Infrared spectroscopic analysis of 5-chlorotryptamine hydrochloride reveals characteristic absorption bands that reflect the compound's functional group composition and molecular structure. The infrared spectrum exhibits distinctive features associated with the indole nitrogen-hydrogen stretch, the primary amine functionality, and the aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The chlorine substitution influences the aromatic region frequencies, providing diagnostic information for structural confirmation.

The ultraviolet-visible spectroscopic properties of 5-chlorotryptamine hydrochloride reflect the extended conjugation within the indole ring system. The compound exhibits characteristic absorption maxima associated with the indole chromophore, with the chlorine substitution introducing subtle but measurable effects on the electronic transitions. These spectroscopic signatures provide valuable information for analytical method development and compound identification protocols.

Flash point determinations have established that 5-chlorotryptamine hydrochloride exhibits a flash point of 181°C, indicating its thermal stability characteristics. The compound's boiling point has been calculated as 375.7°C at 760 millimeters of mercury pressure. These thermal properties complement the spectroscopic data in providing a comprehensive characterization profile.

The infrared spectroscopic signatures of 5-chlorotryptamine hydrochloride include characteristic absorption bands in the fingerprint region that serve as diagnostic markers for compound identification. The nitrogen-hydrogen stretching frequencies of both the indole and primary amine functionalities provide specific spectral features that differentiate this compound from related structures. The aromatic carbon-hydrogen stretching and bending vibrations create additional diagnostic features that contribute to the overall spectroscopic fingerprint.

Ultraviolet-visible absorption spectroscopy has established the compound's electronic transition characteristics, revealing information about the molecular orbital structure and electronic distribution. The chlorine substitution affects the electronic properties of the indole ring system, creating measurable changes in the absorption spectrum that can be utilized for analytical purposes. These spectroscopic investigations provide essential data for understanding the compound's photochemical behavior and electronic structure.

Properties

CAS No. |

942-26-7 |

|---|---|

Molecular Formula |

C10H12ClN2+ |

Molecular Weight |

195.67 g/mol |

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)ethylazanium |

InChI |

InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2/p+1 |

InChI Key |

FVQKQPVVCKOWLM-UHFFFAOYSA-O |

SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCN.Cl |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC[NH3+] |

Other CAS No. |

55747-73-4 942-26-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with 5-Chloroindole

A classical and well-documented method involves the preparation of 5-chlorotryptamine via a Grignard reagent intermediate derived from 5-chloroindole:

Step 1: Formation of Indolyl Magnesium Halide

5-Chloroindole is dissolved in an inert solvent such as anhydrous ether or tetrahydrofuran. Methyl magnesium bromide or chloride is added under nitrogen atmosphere to form the indolyl magnesium halide intermediate.Step 2: Reaction with Ethylene Imine

Ethylene imine (aziridine) is added to the Grignard reagent solution. The reaction proceeds at controlled temperature (around 20°C) for approximately 30 minutes to 1 hour.Step 3: Work-up and Hydrolysis

After completion, water is added to decompose the magnesium complex, followed by acidification with hydrochloric acid to pH ~1.0. This results in the formation of 5-chlorotryptamine hydrochloride as an insoluble salt.Step 4: Isolation and Purification

The crude hydrochloride salt is filtered, washed with ether, dissolved in boiling water, and treated with decolorizing carbon to remove impurities. The solution is then cooled to precipitate pure 5-chlorotryptamine hydrochloride.Step 5: Final Purification

The product can be further purified by converting to a carbon dioxide addition compound and subsequent thermal decomposition to yield highly pure 5-chlorotryptamine.

Purification Techniques

A key step in obtaining pure 5-chlorotryptamine hydrochloride involves purification by carbon dioxide addition and thermal decomposition:

- The crude 5-chlorotryptamine is dissolved in ethanol or methylene chloride.

- Gaseous carbon dioxide is bubbled through the solution at temperatures below 40-45°C, forming a precipitate of the carbon dioxide addition compound.

- This intermediate is filtered and then decomposed by heating (above 80°C) in an inert solvent such as toluene or xylene to regenerate pure 5-chlorotryptamine hydrochloride.

Alternative Synthetic Methodologies

Recent literature suggests alternative methodologies focusing on N-acylation of 5-substituted tryptamines, including 5-chlorotryptamine hydrochloride, to access bioactive derivatives:

- Using propylphosphonic anhydride (T3P) as a coupling agent with carboxylic acids under mild conditions.

- Employing triethylamine in excess to neutralize the hydrochloride salt and promote efficient reaction.

- Reactions are typically conducted at room temperature over 24 hours to afford high yields.

While these methods focus on derivatization rather than direct synthesis of 5-chlorotryptamine hydrochloride, they demonstrate the compound’s utility and the importance of its hydrochloride salt form in synthetic chemistry.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Formation of Grignard reagent | 5-chloroindole + methyl magnesium bromide | Reflux in ether | 15 min reflux | Under nitrogen atmosphere |

| Reaction with ethylene imine | Ethylene imine diluted in xylene | 20°C | 30 min - 1 hr | Stirring, inert atmosphere |

| Hydrolysis and acidification | Water + HCl to pH 1.0 | 20°C | Dropwise addition | Forms 5-chlorotryptamine hydrochloride salt |

| Purification | Dissolution in boiling water, decolorizing carbon | Cooling to 10°C | 15 min | Removes impurities |

| Carbon dioxide purification | Dissolution in ethanol/methylene chloride + CO2 gas | <45°C | Until precipitation | Thermal decomposition at >80°C regenerates pure compound |

Research Findings and Practical Considerations

- The Grignard-based synthesis is robust and yields pure 5-chlorotryptamine hydrochloride with melting point around 116°C.

- Purification via carbon dioxide addition improves purity and removes residual impurities effectively, suitable for scale-up.

- Handling of ethylene imine requires caution due to its toxicity and reactivity.

- Use of inert solvents and controlled atmosphere is critical to prevent side reactions.

- Recent advances in derivatization chemistry highlight the importance of the hydrochloride salt form for further functionalization.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorotryptamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it back to tryptamine.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted indoles and tryptamine derivatives .

Scientific Research Applications

Serotonin Receptor Interactions

5-CT HCl is primarily utilized to investigate interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2B receptors. Research indicates that it acts as a partial agonist at the 5-HT2B receptor with a potency of approximately 11.40 nM and a full agonist at the 5-HT2A receptor with a potency of about 29.47 nM . These interactions are crucial for understanding the pharmacodynamics of serotonergic systems and their implications in mood disorders, anxiety, and other neuropsychiatric conditions.

Table 1: Potency of 5-Chlorotryptamine Hydrochloride at Serotonin Receptors

| Receptor | Type of Activity | Potency (nM) |

|---|---|---|

| 5-HT2A | Full Agonist | 29.47 |

| 5-HT2B | Partial Agonist | 11.40 |

Neuropharmacological Research

Due to its structural similarity to serotonin, 5-CT HCl serves as a valuable tool in neuropharmacological studies. It aids researchers in exploring how modifications to the serotonergic system can influence brain function and behavior in animal models. For instance, studies have shown that compounds like 5-CT HCl can enhance long-term memory formation and exhibit antinociceptive properties when tested in pain models .

Potential Therapeutic Applications

Recent studies have suggested that antagonists of the 5-HT7 receptor, which can be influenced by compounds like 5-CT HCl, may serve as potential treatments for depression and cognitive enhancement . The blockade of the 5-HT7 receptor has been associated with promnesic effects, indicating a pathway for developing atypical antidepressants that could improve cognitive functions.

Case Study: Antidepressant Effects

In animal models, the administration of selective agonists related to the 5-HT7 receptor has demonstrated improvements in cognitive function and mood regulation, suggesting that compounds like 5-CT HCl could play a role in future antidepressant therapies .

Cancer Research Applications

Interestingly, 5-Chlorotryptamine Hydrochloride has also been explored for its potential applications in cancer research. It has been used as an intermediate in synthesizing novel compounds aimed at inhibiting tumor growth. For example, studies have indicated that certain derivatives synthesized from 5-CT HCl can inhibit malignant melanoma growth and other cancers when combined with established chemotherapeutic agents like fluorouracil .

Table 2: Inhibitory Effects on Tumor Growth

| Compound Used | Cancer Type | Effect Observed |

|---|---|---|

| 5-Chlorotryptamine HCl + Fluorouracil | Melanoma | Inhibition of tumor growth |

| Novel Derivative | Cervical Cancer | Inhibition of tumor growth |

Mechanism of Action

The mechanism of action of 5-Chlorotryptamine Hydrochloride involves its binding to the spindle apparatus during cell division, inhibiting mitosis. This action is primarily due to its interaction with microtubules, preventing their proper function and leading to cell cycle arrest. The compound also affects various molecular targets, including kinases and other proteins involved in cell division pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key Observations :

- Halogen Effects : Chlorine and fluorine enhance binding to hydrophobic receptor pockets, while bromine’s bulkiness may limit accessibility .

- Solubility : Methoxy-substituted analogs exhibit better aqueous solubility due to polar OCH₃ groups .

Serotonin Receptor Modulation

- 5-Chlorotryptamine HCl : In blowfly salivary glands, it activates calcium-dependent chloride permeability at 10⁻⁸ M but shows 50% reduced efficacy in cyclic AMP synthesis compared to serotonin .

- 5-Fluorotryptamine HCl : Exhibits a 10-fold higher potency in fluid secretion assays compared to 5-chloro derivatives, linked to fluorine’s electronegativity enhancing receptor interactions .

- 5-Methoxytryptamine HCl : Preferentially activates 5-HT₁A receptors, making it a candidate for anxiety disorder research .

Enzyme Binding (Trypsin)

Challenges :

- Chlorinated analogs often require rigorous purification to remove halogenated byproducts .

- Fluorinated derivatives demand specialized catalysts (e.g., palladium) for efficient synthesis .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Chlorotryptamine Hydrochloride to ensure chemical stability?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected glass containers to prevent degradation. Stability data indicate a minimum shelf life of ≥2 years under these conditions. Avoid exposure to strong oxidizers and maintain ambient temperature during handling .

Q. What personal protective equipment (PPE) is required when handling 5-Chlorotryptamine Hydrochloride?

- Methodological Answer : Use dust masks (for inhalation control), chemical-resistant gloves , protective goggles , and long-sleeved lab coats to minimize skin/eye contact. Implement local exhaust ventilation and safety showers in workspaces to comply with industrial hygiene standards .

Q. How should accidental spills or exposure be managed during experiments?

- Methodological Answer : For spills, isolate the area, sweep particles into an airtight container, and decontaminate surfaces with ethanol. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can enzymatic methods be optimized for regioselective synthesis of 5-Chlorotryptamine Hydrochloride?

- Methodological Answer : Use directed evolution of halogenase enzymes (e.g., RebH variant 6TL) to enhance 5-chlorination selectivity. Screen mutations (e.g., Y455W, S110P) via error-prone PCR and validate regioselectivity using LC-MS with deuterated probes (e.g., 5-deuterotryptamine) to distinguish 5- and 6-chlorinated isomers .

Q. What statistical approaches address heterogeneity in meta-analyses of 5-Chlorotryptamine Hydrochloride studies?

- Methodological Answer : Quantify heterogeneity using I² (proportion of total variation due to heterogeneity), H (standardized χ² statistic), and R (ratio of random vs. fixed effect standard errors). Apply sensitivity analyses and subgroup stratification to resolve conflicting data, as per Cochrane guidelines .

Q. Which in vitro models are suitable for studying receptor-specific interactions of 5-Chlorotryptamine Hydrochloride?

- Methodological Answer : Utilize insect salivary gland electrophysiology to differentiate calcium-dependent chloride permeability (5-Chlorotryptamine-induced depolarization) from potassium transport effects. Pair this with radioligand binding assays to map receptor subtype affinities .

Q. How can researchers validate the purity of 5-Chlorotryptamine Hydrochloride post-synthesis?

- Methodological Answer : Employ HPLC for quantitative purity assessment and LC-MS for structural confirmation. For crystalline forms, perform X-ray crystallography to resolve atomic structures and ¹H/¹³C NMR to verify anomeric purity (e.g., distinguishing α/β isomers in related compounds) .

Q. What experimental designs assess long-term stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C, 75% RH) and monitor degradation via HPLC. Compare results with baseline stability data (≤2 years at -20°C) to predict shelf-life extensions or formulation adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.